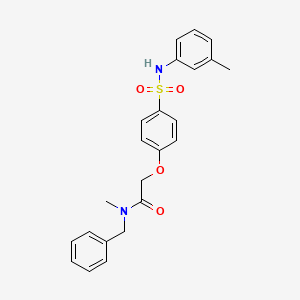
N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BMS-303141 and has been extensively studied for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes that are involved in the progression of cancer and cardiovascular diseases. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce blood pressure and improve endothelial function in animal models of hypertension. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments include its potent anti-cancer properties, its potential use in the treatment of cardiovascular diseases, and its neuroprotective effects. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide. These include further studies to fully understand its mechanism of action, the development of more potent analogs, and the evaluation of its potential use in the treatment of central nervous system disorders. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in humans.
Méthodes De Synthèse
The synthesis of N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide involves the reaction of 4-aminophenol with p-toluenesulfonyl chloride to form N-(4-aminophenyl)-p-toluenesulfonamide. This compound is then reacted with benzyl chloroformate to form N-benzyl-N-(4-aminophenyl)-p-toluenesulfonamide. The final step involves the reaction of N-benzyl-N-(4-aminophenyl)-p-toluenesulfonamide with 2-(chloromethyl)oxirane to form this compound.
Applications De Recherche Scientifique
N-benzyl-N-methyl-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential applications in various fields such as cancer research, cardiovascular diseases, and central nervous system disorders. This compound has been shown to have potent anti-cancer properties and has been tested against various cancer cell lines. It has also been studied for its potential use in the treatment of cardiovascular diseases such as hypertension and atherosclerosis. Additionally, this compound has been investigated for its potential use in the treatment of central nervous system disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-benzyl-N-methyl-2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-18-7-6-10-20(15-18)24-30(27,28)22-13-11-21(12-14-22)29-17-23(26)25(2)16-19-8-4-3-5-9-19/h3-15,24H,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRSGISDVJGMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

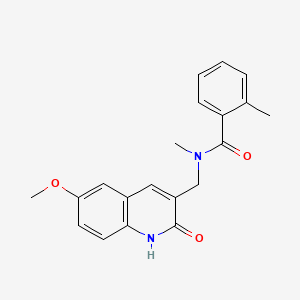
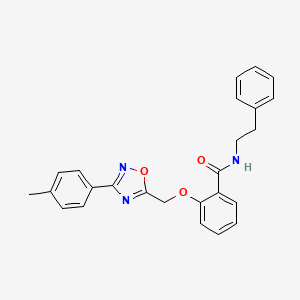
![N-[(2-chlorophenyl)methyl]-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7698036.png)


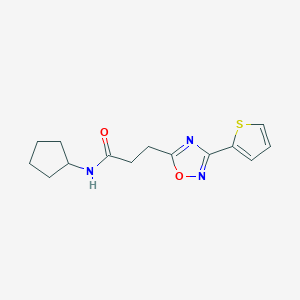

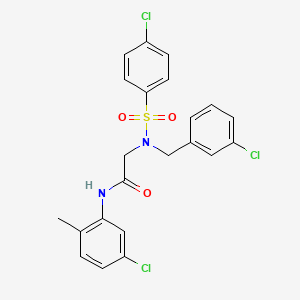
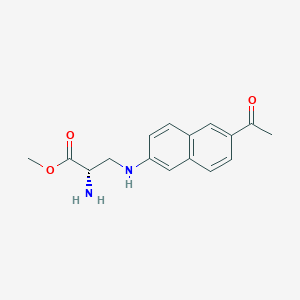
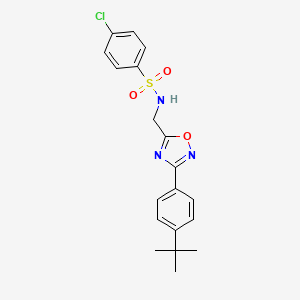

![3,4,5-triethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698110.png)

